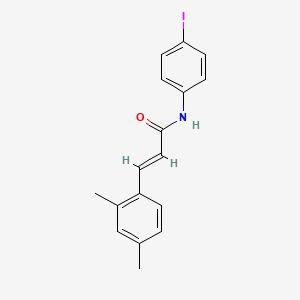

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a 2,4-dimethylphenyl group and a 4-iodophenyl group attached to an acrylamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide typically involves the reaction of 2,4-dimethylphenylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting intermediate is then subjected to acryloylation using acryloyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Applications De Recherche Scientifique

Synthesis Steps

- Formation of Intermediate : Combine 2,4-dimethylphenylamine with 4-iodobenzoyl chloride to form an imine intermediate.

- Acrylamide Formation : React the imine intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Medicinal Chemistry

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide serves as a precursor for synthesizing potential pharmaceutical agents. Its structural features allow it to interact with various biological targets, potentially leading to significant therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that acrylamide derivatives can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Material Science

The compound's unique electronic properties make it suitable for developing new materials with specific optical characteristics. Its incorporation into polymers can enhance material strength and thermal stability.

Data Table: Comparison of Material Properties

| Property | Acrylamide Compound | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Optical Clarity | Superior | Varies |

Analytical Chemistry

This compound is utilized in analytical methods to detect acrylamide levels in food products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Near-Infrared Spectroscopy (NIRS) have been employed to quantify acrylamide concentrations effectively.

Case Study: Food Safety Analysis

A study demonstrated the use of NIRS to estimate acrylamide content in fried foods like French fries. This method offers a rapid and cost-effective alternative to traditional analytical techniques .

Research indicates that compounds containing iodine may exhibit enhanced reactivity due to iodine's larger atomic radius and polarizability compared to other halogens. This property can significantly affect their interaction with biological systems .

Mécanisme D'action

The mechanism of action of 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,4-dimethylphenyl)-N-(4-bromophenyl)acrylamide

- 3-(2,4-dimethylphenyl)-N-(4-chlorophenyl)acrylamide

- 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide

Uniqueness

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Activité Biologique

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a dimethylphenyl group and an iodophenyl group attached to an acrylamide backbone. Its molecular formula is C15H16IN with a molecular weight of approximately 305.2 g/mol. The presence of iodine is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, altering their conformation and function. This interaction can influence various cellular pathways, including those related to inflammation and cell proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies suggest that such acrylamide derivatives can inhibit cancer cell growth by inducing apoptosis or blocking cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or affecting signaling pathways involved in inflammation.

Enzymatic Inhibition

As a biochemical probe, this compound has been explored for its ability to inhibit specific enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Such inhibition could lead to reduced pain and inflammation in various conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of cell growth |

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |

Mechanistic Studies

Further mechanistic studies have shown that the compound affects signaling pathways associated with apoptosis and cell cycle regulation. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cells.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZBWBZBLUKUOQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.